Oxazolidine,4,4-dimethyl-2-(1-methylethyl)-
Overview
Description
Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its structural versatility and its role as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the condensation of 2-aminoalcohols with aldehydes or ketones . This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases. Another method involves the use of multicomponent reactions, such as metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods
In industrial settings, the production of oxazolidine,4,4-dimethyl-2-(1-methylethyl)- often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of chiral amino alcohols derived from the reduction of amino acids is also common, allowing for the production of chiral oxazolidines .
Chemical Reactions Analysis
Types of Reactions
Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazolidinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Secondary amines
Substitution: N-substituted oxazolidines
Scientific Research Applications
Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolidine,4,4-dimethyl-2-(1-methylethyl)- involves its ability to form stable intermediates and transition states during chemical reactions. The nitrogen and oxygen atoms in the ring structure facilitate various catalytic processes, making it a valuable compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxazolidine ring .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds are structurally similar but contain a carbonyl group adjacent to the nitrogen atom.
Oxazolines: These are unsaturated analogues of oxazolidines and contain a double bond in the ring structure.
Uniqueness
Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound .
Properties
IUPAC Name |
4,4-dimethyl-2-propan-2-yl-1,3-oxazolidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)7-9-8(3,4)5-10-7/h6-7,9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUVIDCYJNFQEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(CO1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292424 | |
Record name | 4,4-dimethyl-2-(propan-2-yl)-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-23-2 | |
Record name | NSC82452 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-dimethyl-2-(propan-2-yl)-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.